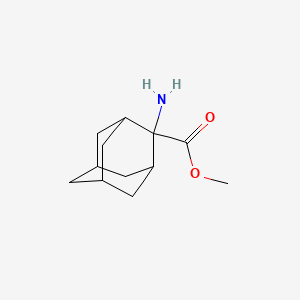![molecular formula C10H15NO4 B588406 HEXANOIC ACID-N, N-HYDROXYSUCCINIMIDE ESTER, [1-14C] CAS No. 143152-78-7](/img/new.no-structure.jpg)
HEXANOIC ACID-N, N-HYDROXYSUCCINIMIDE ESTER, [1-14C]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HEXANOIC ACID-N, N-HYDROXYSUCCINIMIDE ESTER, [1-14C] is a radiolabeled compound used in various scientific research applications. The compound is characterized by the presence of a radioactive carbon isotope, [1-14C], which allows for the tracing and analysis of biochemical pathways and reactions. This compound is particularly useful in the fields of chemistry, biology, and medicine due to its ability to label and track molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HEXANOIC ACID-N, N-HYDROXYSUCCINIMIDE ESTER, [1-14C] typically involves the esterification of hexanoic acid with N-hydroxysuccinimide in the presence of a dehydrating agent such as dicyclohexylcarbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of HEXANOIC ACID-N, N-HYDROXYSUCCINIMIDE ESTER, [1-14C] follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The radiolabeling with [1-14C] is performed under controlled conditions to ensure the safety and accuracy of the labeling process .
Analyse Des Réactions Chimiques
Types of Reactions
HEXANOIC ACID-N, N-HYDROXYSUCCINIMIDE ESTER, [1-14C] primarily undergoes substitution reactions due to the presence of the ester functional group. It can react with nucleophiles such as amines to form amide bonds, which is a common reaction in bioconjugation techniques .
Common Reagents and Conditions
Common reagents used in reactions with HEXANOIC ACID-N, N-HYDROXYSUCCINIMIDE ESTER, [1-14C] include primary amines, which react under mild conditions (pH 7-8) to form stable amide bonds. The reactions are typically carried out in aqueous or organic solvents, depending on the solubility of the reactants .
Major Products
The major products formed from reactions with HEXANOIC ACID-N, N-HYDROXYSUCCINIMIDE ESTER, [1-14C] are amides, which are commonly used in the synthesis of peptides, proteins, and other bioconjugates .
Applications De Recherche Scientifique
HEXANOIC ACID-N, N-HYDROXYSUCCINIMIDE ESTER, [1-14C] has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of labeled compounds for tracing chemical reactions and pathways.
Biology: Employed in the labeling of biomolecules such as proteins and nucleic acids to study their interactions and functions.
Medicine: Utilized in the development of radiolabeled drugs for diagnostic imaging and therapeutic purposes.
Industry: Applied in the production of labeled compounds for quality control and process optimization .
Mécanisme D'action
The mechanism of action of HEXANOIC ACID-N, N-HYDROXYSUCCINIMIDE ESTER, [1-14C] involves the formation of a stable amide bond with primary amines. The N-hydroxysuccinimide ester group is a good leaving group, which facilitates the nucleophilic attack by the amine. This reaction is commonly used in bioconjugation techniques to label proteins, peptides, and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotinamidohexanoic acid N-hydroxysuccinimide ester: Used for biotinylation of proteins and other biomolecules.
Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester: Similar to the above but with an extended spacer for reduced steric hindrance.
N-hydroxysuccinimide-acrylamide ester: Used in the preparation of polyacrylamide gels for studying cell-extracellular matrix interactions .
Uniqueness
HEXANOIC ACID-N, N-HYDROXYSUCCINIMIDE ESTER, [1-14C] is unique due to its radiolabeling with [1-14C], which allows for the tracing and analysis of biochemical pathways. This makes it particularly valuable in research applications where tracking the movement and interaction of molecules is essential .
Propriétés
Numéro CAS |
143152-78-7 |
|---|---|
Formule moléculaire |
C10H15NO4 |
Poids moléculaire |
215.225 |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) hexanoate |
InChI |
InChI=1S/C10H15NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h2-7H2,1H3/i10+2 |
Clé InChI |
HNYAWMSQSBERBE-HRVHXUPCSA-N |
SMILES |
CCCCCC(=O)ON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1-amino-4-methyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B588329.png)


![Mono[2-(perfluorooctyl)ethyl] Glucuronide](/img/structure/B588334.png)





